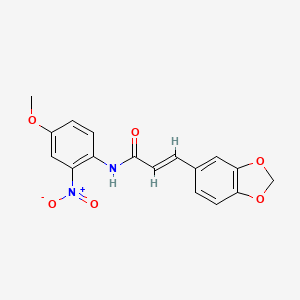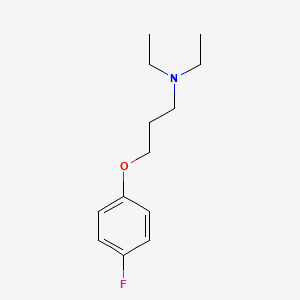![molecular formula C14H20ClNO2 B3847313 4-[4-(2-chlorophenoxy)butyl]morpholine](/img/structure/B3847313.png)
4-[4-(2-chlorophenoxy)butyl]morpholine
Übersicht
Beschreibung
4-[4-(2-chlorophenoxy)butyl]morpholine, also known as ICI 118,551, is a highly selective β2-adrenergic receptor antagonist. It was first synthesized by Imperial Chemical Industries (ICI) in the 1980s and has since been widely used in scientific research.
Wirkmechanismus
The mechanism of action of 4-[4-(2-chlorophenoxy)butyl]morpholine involves its binding to the β2-adrenergic receptor and blocking the binding of endogenous ligands such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways, leading to a decrease in cAMP levels and ultimately a reduction in smooth muscle relaxation and bronchodilation.
Biochemical and Physiological Effects:
4-[4-(2-chlorophenoxy)butyl]morpholine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit β2-adrenergic receptor-mediated cAMP production in a dose-dependent manner. In vivo studies have shown that it can inhibit bronchodilation and smooth muscle relaxation in the airways and decrease heart rate and contractility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[4-(2-chlorophenoxy)butyl]morpholine is its high selectivity for the β2-adrenergic receptor, which allows for specific investigation of this receptor subtype. However, its potency and efficacy may vary depending on the experimental conditions, and it may not be suitable for all experimental models.
Zukünftige Richtungen
There are many potential future directions for the use of 4-[4-(2-chlorophenoxy)butyl]morpholine in scientific research. One area of interest is the investigation of its effects on other physiological systems, such as the immune system and the central nervous system. Additionally, further studies are needed to determine its potential as a therapeutic agent for conditions such as asthma and heart failure. Finally, the development of new, more potent and selective β2-adrenergic receptor antagonists may provide new insights into the physiological and biochemical effects of this receptor subtype.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-chlorophenoxy)butyl]morpholine has been extensively used in scientific research as a tool to study the β2-adrenergic receptor. It is commonly used in pharmacological studies to investigate the physiological and biochemical effects of β2-adrenergic receptor activation and inhibition.
Eigenschaften
IUPAC Name |
4-[4-(2-chlorophenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c15-13-5-1-2-6-14(13)18-10-4-3-7-16-8-11-17-12-9-16/h1-2,5-6H,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPUFHFSUBJAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5367966 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(2-chlorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3847244.png)
![4-[3-(3-chlorophenoxy)propyl]morpholine](/img/structure/B3847249.png)
![1-{[6-(isopropylthio)hexyl]oxy}-2-methoxybenzene](/img/structure/B3847252.png)
![diethyl [5-(3-methoxyphenoxy)pentyl]malonate](/img/structure/B3847258.png)
![2-(2-chloro-6-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3847274.png)

![4-[(4-chloro-1-naphthyl)oxy]butyl thiocyanate](/img/structure/B3847282.png)
![3-phenyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acrylamide](/img/structure/B3847288.png)
![N-[2-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}amino)ethyl]isonicotinamide](/img/structure/B3847299.png)
![4-[5-(4-methoxyphenoxy)pentyl]morpholine](/img/structure/B3847307.png)
![4-{4-[(4-chloro-1-naphthyl)oxy]butyl}morpholine oxalate](/img/structure/B3847321.png)
